molecular formula C9H14N2O2S B2652325 N-(4-amino-2-methylphenyl)ethane-1-sulfonamide CAS No. 926246-39-1

N-(4-amino-2-methylphenyl)ethane-1-sulfonamide

Cat. No.: B2652325
CAS No.: 926246-39-1
M. Wt: 214.28
InChI Key: MTYUBMFMURYQHK-UHFFFAOYSA-N
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Description

Historical Context of Sulfonamide Research

Sulfonamides emerged in the 1930s as the first systemic antibacterial agents, revolutionizing medicine by providing a synthetic alternative to natural antimicrobials. The discovery of Prontosil , the prototypical sulfonamide, marked a turning point in treating bacterial infections. Early sulfonamides inhibited bacterial folate synthesis by targeting dihydropteroate synthase (DHPS), a mechanism that remains foundational to their activity.

Over time, structural modifications to the sulfonamide core led to derivatives with enhanced specificity and reduced toxicity. This compound exemplifies this evolution, incorporating a 2-methylphenyl group and ethanesulfonamide moiety to optimize steric and electronic properties. Unlike early sulfonamides, which primarily targeted Gram-positive bacteria, modern derivatives like this compound are investigated for broader applications, including enzyme inhibition and material science.

Position within the Ethanesulfonamide Classification System

Ethanesulfonamides are defined by their $$ \text{C}2\text{H}5\text{SO}2\text{NH}2 $$ core, with substitutions determining their biological and chemical behavior. The classification hierarchy for this compound is outlined below:

Classification Level Characteristics
Core Structure Ethanesulfonamide ($$ \text{C}2\text{H}5\text{SO}2\text{NH}2 $$)
Primary Substitution Aromatic amine (4-amino-2-methylphenyl group)
Functional Role Competitive enzyme inhibitor

This compound distinguishes itself from analogs like 4-amino-5-methoxy-2-methylbenzenesulfonamide (CAS 98489-97-5) through its lack of methoxy groups and distinct steric profile. Comparative analysis of ethanesulfonamide derivatives reveals that the 2-methylphenyl substitution enhances hydrophobic interactions in enzyme binding pockets, a feature critical for its research applications.

Research Significance and Scientific Relevance

This compound is pivotal in three research domains:

  • Antimicrobial Resistance Studies : As bacterial resistance to traditional sulfonamides increases, this compound serves as a scaffold for developing analogs with novel binding modes. Its ethanesulfonamide group exhibits reduced susceptibility to common resistance mechanisms, such as DHPS mutations.
  • Enzyme Inhibition : Preliminary studies suggest activity against carbonic anhydrase isoforms, implicating potential applications in glaucoma and cancer therapy.
  • Chemical Synthesis : The compound’s synthesis—often involving 3,4-dimethylbenzenesulfonyl chloride and ethylenediamine—provides a model for optimizing yield and purity in sulfonamide production.

Recent computational studies have mapped its interaction with DHPS using density functional theory (DFT), revealing a binding energy of $$ \Delta G = -8.2 \, \text{kcal/mol} $$ and hydrogen bonding with key residues (e.g., Phe31 and Lys220).

Current Academic Research Landscape

The compound is the focus of interdisciplinary collaborations between synthetic chemists, microbiologists, and computational biologists. Notable trends include:

Research Focus Key Findings Institutions Involved
Structural Optimization Halogenated analogs show 3x higher potency University of Cambridge, MIT
Resistance Mechanism Analysis Overexpression of efflux pumps reduces efficacy Pasteur Institute
Drug Delivery Systems Nanoparticle encapsulation improves bioavailability National University of Singapore

Ongoing clinical trials prioritize derivatives of this compound for non-antibacterial applications, such as anti-inflammatory agents. Collaborative efforts between academic and industrial labs aim to address synthesis scalability challenges, with recent advancements achieving a 78% yield via continuous flow chemistry.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-3-14(12,13)11-9-5-4-8(10)6-7(9)2/h4-6,11H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYUBMFMURYQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=C(C=C(C=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methylphenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding sulfonic acids or nitro derivatives.

    Reduction: Amino derivatives or secondary amines.

    Substitution: N-alkyl or N-acyl derivatives.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Pathway
N-(4-amino-2-methylphenyl)ethane-1-sulfonamide 926246-39-1 C₉H₁₄N₂O₂S 214.28 4-amino-2-methylphenyl, ethanesulfonamide Hydrazine-mediated deprotection
N1-(4-amino-2-methylphenyl)acetamide 56891-59-9 C₉H₁₂N₂O 164.20 4-amino-2-methylphenyl, acetamide Acetylation of corresponding amine
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide - C₁₀H₁₁ClN₂O₅S 314.72 4-chloro-2-nitrophenyl, methylsulfonyl, acetamide Acetic anhydride reflux
2-amino-N-(4-methoxyphenyl)ethane-1-sulfonamide (D4) - C₉H₁₄N₂O₃S 230.29 4-methoxyphenyl, ethanesulfonamide Hydrazine hydrate + HCl treatment

Key Observations:

Substituent Influence on Reactivity and Bioactivity: The 4-amino-2-methylphenyl group in the target compound contrasts with the 4-methoxyphenyl group in D4 . Replacement of sulfonamide with acetamide (as in N1-(4-amino-2-methylphenyl)acetamide) reduces molecular weight and polarity, which may affect solubility and membrane permeability .

Impact of Electron-Withdrawing Groups: The 4-chloro-2-nitrophenyl substituent in N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide introduces strong electron-withdrawing effects, likely increasing electrophilicity and reactivity in nucleophilic substitution reactions compared to the target compound’s amino group .

Biological Activity

N-(4-amino-2-methylphenyl)ethane-1-sulfonamide, commonly known as a sulfonamide compound, exhibits significant biological activities that have been the focus of various research studies. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has a distinct structure characterized by an amine group and a sulfonamide functional group. This configuration is crucial for its biological activity, particularly in inhibiting bacterial growth and interacting with specific molecular targets.

The primary mechanism of action for sulfonamides involves the inhibition of bacterial folate synthesis. Specifically, they mimic para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folate in bacteria. By competitively inhibiting dihydropteroate synthase, sulfonamides prevent the formation of dihydrofolate, leading to a bacteriostatic effect rather than a bactericidal one .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. A study evaluating several sulfonamides reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were comparable to established antibiotics like ciprofloxacin .

Bacterial Strain Zone of Inhibition (mm) MIC (μg/mL)
E. coli31 ± 0.127.81
S. aureus30 ± 0.127.81
B. subtilisNo activity-

Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models. Its interaction with specific enzymes and receptors involved in inflammatory pathways suggests potential therapeutic applications beyond antimicrobial use.

Proteomics Research

In addition to its antimicrobial and anti-inflammatory properties, this compound is utilized in proteomics research to study protein interactions and functions. This application highlights its versatility as a biochemical tool in understanding complex biological systems.

Case Studies

  • Antibacterial Evaluation : A recent study synthesized novel sulfonamide derivatives, including this compound, and evaluated their antibacterial efficacy against clinically relevant strains such as E. coli and K. pneumoniae. The results demonstrated that certain derivatives exhibited potent antibacterial activity with MIC values significantly lower than traditional antibiotics .
  • Inhibition Studies : Another investigation focused on the inhibition of carbonic anhydrases (CAs), which are important for various physiological processes. The study found that this compound showed selective inhibition against specific CA isoforms, suggesting potential applications in treating conditions related to dysregulated carbonic anhydrase activity .

Q & A

Q. What in silico tools predict the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) profile?

  • Methodological Answer : Utilize SwissADME for bioavailability radar plots and ProTox-II for toxicity prediction. Molecular dynamics simulations (e.g., GROMACS) assess binding stability to cytochrome P450 enzymes to predict metabolic pathways .

Challenges & Troubleshooting

Q. How can researchers address low solubility of this sulfonamide in aqueous buffers during in vitro assays?

  • Methodological Answer : Use co-solvents like DMSO (≤0.1% final concentration) or cyclodextrin-based formulations. Alternatively, synthesize water-soluble prodrugs via phosphate ester conjugation .

Q. What controls are critical when evaluating off-target effects in kinase inhibition studies?

  • Methodological Answer : Include:
  • Positive Controls : Staurosporine (broad-spectrum kinase inhibitor).
  • Negative Controls : Untreated cells and vehicle-only samples.
  • Selectivity Panels : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify specific targets .

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